molecular formula C14H8BrN3O3S B14144648 6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B14144648
M. Wt: 378.20 g/mol
InChI Key: HCGLQICZONMQEH-FZSIALSZSA-N
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Description

6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound that features a unique combination of chromenyl and pyrimidinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological research .

Medicine

In medicine, the compound’s potential as a therapeutic agent is being explored. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics .

Mechanism of Action

The mechanism of action of 6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with various molecular targets. The chromenyl moiety can intercalate with DNA, disrupting replication and transcription processes. The thioxo group can form covalent bonds with nucleophilic sites on proteins, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one lies in its combination of chromenyl and pyrimidinyl moieties. This dual functionality allows it to interact with a broader range of biological targets and undergo diverse chemical reactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H8BrN3O3S

Molecular Weight

378.20 g/mol

IUPAC Name

6-[(E)-(7-bromo-4-oxochromen-3-yl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C14H8BrN3O3S/c15-8-1-2-9-10(3-8)21-6-7(13(9)20)5-16-11-4-12(19)18-14(22)17-11/h1-6H,(H2,17,18,19,22)/b16-5+

InChI Key

HCGLQICZONMQEH-FZSIALSZSA-N

Isomeric SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)/C=N/C3=CC(=O)NC(=S)N3

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)C=NC3=CC(=O)NC(=S)N3

solubility

3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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